molecular formula C12H18N2 B3418607 2-Benzyl-1-methylpiperazine CAS No. 1263481-99-7

2-Benzyl-1-methylpiperazine

Cat. No. B3418607
CAS RN: 1263481-99-7
M. Wt: 190.28 g/mol
InChI Key: BYCJMYBUFIKCPP-UHFFFAOYSA-N
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Description

2-Benzyl-1-methylpiperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug which is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Benzyl-1-methylpiperazine, has been a topic of research in recent years . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 2-Benzyl-1-methylpiperazine is C12H18N2 . It has a molar mass of 190.29 g/mol .


Chemical Reactions Analysis

2-Benzyl-1-methylpiperazine, like other piperazines, can participate in various chemical reactions. For instance, it can act as a nucleophile, participating in reactions such as alkylation, acylation, and substitution .


Physical And Chemical Properties Analysis

2-Benzyl-1-methylpiperazine is a liquid at room temperature . It is stored at a temperature of 4°C .

Scientific Research Applications

Pharmacology

2-Benzyl-1-methylpiperazine is a type of piperazine, which is a class of compounds with a wide range of biological and pharmaceutical activity . Piperazines are commonly employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis of Piperazine Derivatives

Recent developments in the synthesis of piperazine derivatives have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Illicit Manufacture of Piperazines

While not a positive application, it’s worth noting that 2-Benzyl-1-methylpiperazine has been found in illicit products . It’s important for researchers to understand this so they can develop methods to detect and control its illicit use.

Qualitative and Quantitative Analysis of Materials

Piperazines, including 2-Benzyl-1-methylpiperazine, can be analyzed using various techniques such as gas chromatography, high pressure liquid chromatography, capillary electrophoresis, and Fourier transform infrared spectroscopy .

Treatment of Metastatic Breast Cancer

Some piperazine compounds have been approved for the treatment of metastatic breast cancer .

Reduction of Myelosuppression Induced by Chemotherapy

Piperazine compounds are used to reduce myelosuppression induced by chemotherapy treatments in small cell lung cancer (SCLC) .

Safety and Hazards

The safety data sheet for 1-Methylpiperazine, a related compound, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-benzyl-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCJMYBUFIKCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595423
Record name 2-Benzyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

290832-49-4, 1263481-99-7
Record name 2-Benzyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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